2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-(4-methylpyridin-3-yl)phenylamine. This intermediate is then reacted with 2-methylpropane-1-sulfonyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired therapeutic effect. The pathways involved often include inhibition of bacterial cell wall synthesis or disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpyridin-3-yl)phenylamine
- 2-methylpropane-1-sulfonyl chloride
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly important for its activity as an enzyme inhibitor, setting it apart from other similar compounds .
Properties
Molecular Formula |
C16H20N2O2S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-12(2)11-21(19,20)18-15-6-4-14(5-7-15)16-10-17-9-8-13(16)3/h4-10,12,18H,11H2,1-3H3 |
InChI Key |
CCIUEGKEWMNTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)NS(=O)(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.